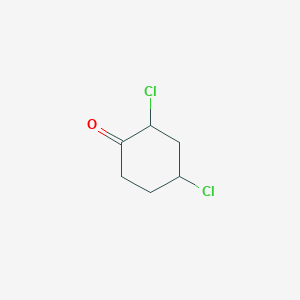
Cyclohexanone,2,4-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone,2,4-dichloro- is an organic compound with the molecular formula C6H8Cl2O It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2 and 4 positions of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone,2,4-dichloro- can be synthesized through the chlorination of cyclohexanone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of cyclohexanone,2,4-dichloro- follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants and the use of industrial reactors to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone,2,4-dichloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to cyclohexanol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Dichlorocyclohexanone carboxylic acids.
Reduction: Dichlorocyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanone,2,4-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone,2,4-dichloro- involves its interaction with various molecular targets. The chlorine atoms increase the compound’s reactivity, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. The pathways involved depend on the specific reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: The parent compound without chlorine substitutions.
Cyclohexanone,2,2-dichloro-: A similar compound with chlorine atoms at different positions.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
Cyclohexanone,2,4-dichloro- is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties. This positioning affects its reactivity and the types of reactions it can undergo, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H8Cl2O |
|---|---|
Peso molecular |
167.03 g/mol |
Nombre IUPAC |
2,4-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-4-1-2-6(9)5(8)3-4/h4-5H,1-3H2 |
Clave InChI |
RYWOZNGENNUQOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(CC1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


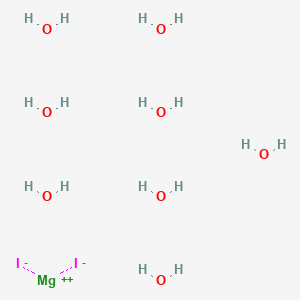
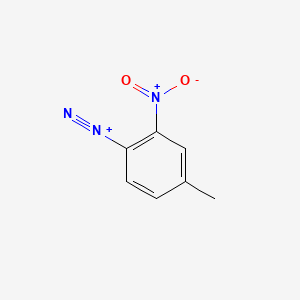

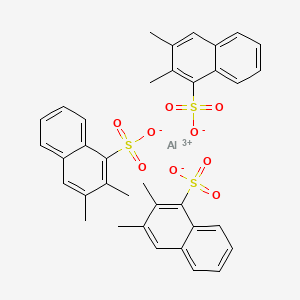
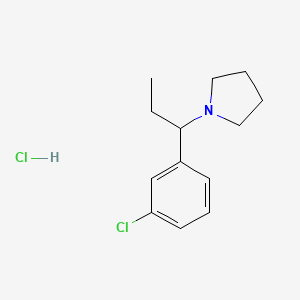
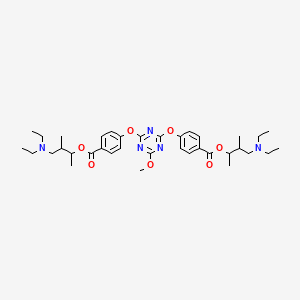
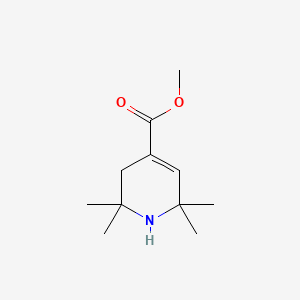
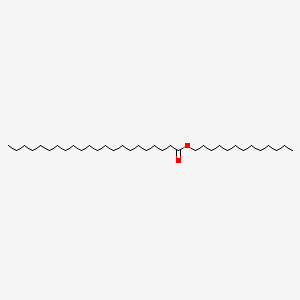


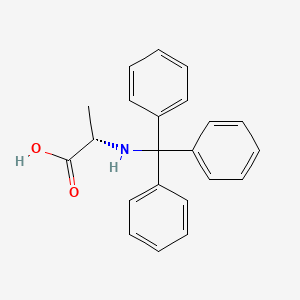
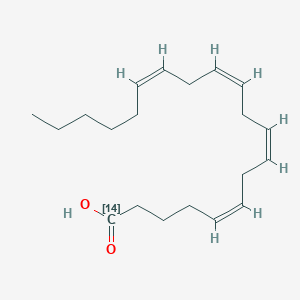
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)

